molecular formula C10H22O2 B167883 2-(Octyloxy)ethanol CAS No. 10020-43-6

2-(Octyloxy)ethanol

Cat. No.: B167883
CAS No.: 10020-43-6
M. Wt: 174.28 g/mol
InChI Key: ZQCIMPBZCZUDJM-UHFFFAOYSA-N
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Description

2-(Octyloxy)ethanol, also known as ethylene glycol mono-n-octyl ether, is an organic compound with the molecular formula C₁₀H₂₂O₂. It is a colorless liquid that is used in various industrial applications due to its solvent properties. The compound is characterized by the presence of an octyl group attached to an ethylene glycol moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Octyloxy)ethanol can be synthesized through the reaction of ethylene oxide with octanol. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The general reaction is as follows:

C2H4O+C8H17OHC8H17OCH2CH2OH\text{C}_2\text{H}_4\text{O} + \text{C}_8\text{H}_{17}\text{OH} \rightarrow \text{C}_8\text{H}_{17}\text{OCH}_2\text{CH}_2\text{OH} C2​H4​O+C8​H17​OH→C8​H17​OCH2​CH2​OH

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous addition of ethylene oxide to a stirred reactor containing octanol and a base catalyst. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Octyloxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Esterification: Reaction with carboxylic acids or acid anhydrides to form esters.

    Etherification: Formation of ethers through reaction with alkyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Esterification: Typically involves the use of carboxylic acids or acid anhydrides in the presence of a catalyst such as sulfuric acid (H₂SO₄).

    Etherification: Alkyl halides such as methyl iodide (CH₃I) are used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Octyloxyacetaldehyde or octyloxyacetic acid.

    Esterification: Octyloxyethyl esters.

    Etherification: Octyloxyethyl ethers.

Scientific Research Applications

2-(Octyloxy)ethanol is utilized in various scientific research applications, including:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in the preparation of other chemical compounds.

    Biology: Employed in the solubilization of membrane proteins and in the formulation of biological buffers.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.

    Industry: Used in the production of detergents, surfactants, and emulsifiers. It is also used as a solvent in coatings, inks, and cleaning products.

Mechanism of Action

The mechanism of action of 2-(Octyloxy)ethanol primarily involves its ability to interact with hydrophobic and hydrophilic molecules due to its amphiphilic nature. This property allows it to solubilize a wide range of compounds, making it useful in various applications. The compound can disrupt lipid bilayers, which is why it is effective in solubilizing membrane proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethylene glycol mono-n-butyl ether: Similar structure but with a butyl group instead of an octyl group.

    Ethylene glycol mono-n-hexyl ether: Similar structure but with a hexyl group instead of an octyl group.

    Ethylene glycol mono-n-decyl ether: Similar structure but with a decyl group instead of an octyl group.

Uniqueness

2-(Octyloxy)ethanol is unique due to its longer alkyl chain, which imparts different solubility and solvent properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring the solubilization of more hydrophobic compounds.

Properties

IUPAC Name

2-octoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCIMPBZCZUDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27252-75-1
Record name Polyethylene glycol octyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27252-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4075328
Record name 2-(Octyloxy)ethanol
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Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10020-43-6, 27252-75-1, 68954-94-9
Record name Ethylene glycol monooctyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10020-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Octyloxy)ethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-octyl-.omega.-hydroxy-
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Record name Alcohols, C8-20, ethoxylated
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Record name 2-(Octyloxy)ethanol
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Record name Octan-1-ol, ethoxylated
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Record name 2-(octyloxy)ethanol
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Record name Ethoxylated fatty alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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